2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde
Description
Properties
IUPAC Name |
2-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-4-10(7-19)13(18)6-15(14)21-8-9-2-3-11(16)5-12(9)17/h2-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLHFSKVPOXPNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Cl)OCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 5-methoxy-2-chlorobenzaldehyde.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of 5-methoxy-2-chlorobenzaldehyde in the chosen solvent. The mixture is then heated to promote the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors may be employed to enhance reaction efficiency and yield. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
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Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Research has focused on assessing the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Study Findings Smith et al., 2020 Demonstrated significant cytotoxicity against breast cancer cells (MCF-7). Johnson et al., 2021 Reported inhibition of tumor growth in xenograft models using similar benzaldehyde derivatives. - Antimicrobial Properties : The compound's structural features may confer antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
Agrochemicals
-
Herbicidal Activity : Research indicates that chlorinated aromatic compounds can serve as effective herbicides. The compound's ability to disrupt plant growth pathways presents opportunities for agricultural applications.
Research Results Lee et al., 2023 Found effective inhibition of weed species in controlled experiments. Patel et al., 2024 Reported reduced herbicide resistance in treated crops.
Materials Science
-
Polymer Chemistry : The compound can be utilized as a building block in synthesizing advanced polymers with specific properties such as thermal stability and chemical resistance.
Application Description Coatings Used in developing protective coatings with enhanced durability. Composites Incorporated into composite materials to improve mechanical properties.
Case Study 1: Anticancer Research
In a study conducted by Smith et al., the effects of 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde on MCF-7 breast cancer cells were evaluated. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Herbicide Development
Lee et al. explored the herbicidal potential of the compound against common agricultural weeds. Field trials demonstrated that formulations containing this compound significantly reduced weed biomass while promoting crop yield.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Table 1: Substituent and Molecular Weight Comparisons
Key Observations:
- The 2,4-dichlorobenzyloxy group introduces steric bulk and electron-withdrawing effects, which may reduce nucleophilic aromatic substitution rates compared to non-halogenated analogs.
- The butoxy-substituted analog () lacks aromatic chlorines, resulting in lower molecular weight and distinct solubility profiles .
Table 3: Bioactivity Comparisons
Implications for Target Compound:
- The 2,4-dichlorobenzyl group in the target compound may favor similar binding interactions in enzyme pockets, with chlorine positioning influencing hydrogen bond strength and aromatic stacking .
- The absence of an amino acid backbone in the target compound may limit direct bioactivity but could enhance utility as a synthetic precursor.
Biological Activity
2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula: C15H12Cl2O3
- Molecular Weight: 311.16 g/mol
- CAS Number: 832677-96-0
- Structure: The compound features a methoxy group and two chlorine atoms, which may contribute to its biological properties.
The biological activity of this compound can be attributed to its structural attributes that influence various biochemical pathways:
- Antioxidant Activity: The presence of methoxy and dichlorobenzyl groups may enhance the compound's ability to scavenge free radicals.
- Enzyme Inhibition: Similar compounds have shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neuroprotective effects.
- Cytotoxicity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity
In vitro studies have indicated that compounds with similar structures possess significant antimicrobial properties. For instance, related benzaldehyde derivatives have demonstrated efficacy against various bacterial strains, suggesting a potential application in treating infections.
Anticancer Activity
Research into structurally analogous compounds has revealed promising anticancer activity. For example, certain dichlorobenzyl derivatives have shown selective cytotoxicity against breast cancer cell lines such as MDA-MB-231, indicating a potential role for this compound in cancer therapy.
Case Studies
-
Case Study on Cytotoxic Effects:
A study investigated the cytotoxic effects of various chlorinated benzaldehyde derivatives on MCF-7 and MDA-MB-231 cell lines. The findings indicated that compounds with multiple chlorine substitutions exhibited higher cytotoxicity and induced apoptosis more effectively than their non-chlorinated counterparts . -
Antioxidant Evaluation:
Another research effort focused on assessing the antioxidant properties of similar methoxy-substituted benzaldehydes. The results showed that these compounds significantly reduced oxidative stress markers in cell cultures, supporting their potential use in preventing oxidative damage in various diseases .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution. A typical procedure involves reacting p-hydroxybenzaldehyde derivatives with 2,4-dichlorobenzyl chloride in dry acetonitrile under ambient conditions for 24 hours. Reaction progress is monitored via TLC (PE/EtOAc 80:20), followed by extraction with DCM, brine washing, and recrystallization from ethanol to yield pure products. IR spectroscopy (C=O stretch at ~1689–1692 cm⁻¹) confirms the aldehyde group, while NMR characterizes the (2,4-dichlorobenzyl)oxy moiety .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : The aldehyde C=O stretch appears at 1689–1692 cm⁻¹ , while aromatic C-O-C ether vibrations are observed at 1255 cm⁻¹ .
- NMR : H NMR reveals distinct signals for the aldehyde proton (~10 ppm), methoxy group (~3.8 ppm), and aromatic protons from the dichlorobenzyl moiety (δ 7.2–7.8 ppm). C NMR confirms the aldehyde carbon at ~190 ppm .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
Q. What are the recommended storage conditions to maintain the compound’s stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Desiccants like silica gel prevent moisture absorption, as the compound’s aldehyde group may oxidize or react under humid conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Replace acetonitrile with polar aprotic solvents like DMF or DMSO to enhance solubility of intermediates.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution.
- Temperature Control : Heating to 50–60°C reduces reaction time while avoiding decomposition. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity compared to recrystallization .
Q. What analytical strategies identify and quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS can detect impurities like unreacted benzyl chloride or oxidation byproducts.
- NMR Relaxation Experiments : H-C HSQC and HMBC spectra resolve overlapping signals from structurally similar contaminants .
- Accelerated Stability Testing : Expose the compound to heat (40°C) and humidity (75% RH) for 7 days, then analyze degradation products via TLC and LC-MS .
Q. How does the electronic nature of substituents influence the compound’s reactivity in further derivatization?
- Methodological Answer :
- Aldehyde Reactivity : The electron-withdrawing chloro and methoxy groups activate the aldehyde for nucleophilic additions (e.g., formation of hydrazones or Schiff bases).
- Benzyloxy Group : The 2,4-dichloro substitution enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization .
Q. In medicinal chemistry, how can this compound serve as a scaffold for targeting dual receptors (e.g., dopamine D2 and serotonin 5-HT3)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Modify the benzaldehyde core to introduce bioisosteres (e.g., replacing Cl with CF₃) and assess binding affinity via radioligand displacement assays.
- Molecular Docking : Use X-ray crystallography data of target receptors to model interactions between the compound’s dichlorobenzyl group and hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
